REACTION_SMILES
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[CH3:12][N:13]([C:14](=[O:15])[CH:16]1[CH2:17][CH2:18]1)[CH3:19].[CH3:25][O:26][C:27]([CH3:28])([CH3:29])[CH3:30].[F:3][c:4]1[c:5]([CH2:6][Cl:7])[cH:8][cH:9][cH:10][cH:11]1.[I:2].[Mg:1].[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1>>[F:3][c:4]1[c:5]([CH2:6][C:14](=[O:15])[CH:16]2[CH2:17][CH2:18]2)[cH:8][cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C(=O)C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccccc1CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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O=C(Cc1ccccc1F)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |